molecular formula C21H26N2O2S B4120637 1-(1,3-Benzodioxol-5-yl)-3-{1-[4-(butan-2-yl)phenyl]propyl}thiourea

1-(1,3-Benzodioxol-5-yl)-3-{1-[4-(butan-2-yl)phenyl]propyl}thiourea

Cat. No.: B4120637
M. Wt: 370.5 g/mol
InChI Key: CKEKQRLYNKXZJM-UHFFFAOYSA-N
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Description

N-1,3-benzodioxol-5-yl-N’-[1-(4-sec-butylphenyl)propyl]thiourea is a complex organic compound that features a benzodioxole ring and a thiourea moiety

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[1-(4-butan-2-ylphenyl)propyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2S/c1-4-14(3)15-6-8-16(9-7-15)18(5-2)23-21(26)22-17-10-11-19-20(12-17)25-13-24-19/h6-12,14,18H,4-5,13H2,1-3H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKEKQRLYNKXZJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)C(CC)NC(=S)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-1,3-benzodioxol-5-yl-N’-[1-(4-sec-butylphenyl)propyl]thiourea typically involves the reaction of 1,3-benzodioxole-5-amine with 1-(4-sec-butylphenyl)propyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The product is then purified using column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-1,3-benzodioxol-5-yl-N’-[1-(4-sec-butylphenyl)propyl]thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used under acidic conditions.

Major Products

    Oxidation: Sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated benzodioxole derivatives.

Scientific Research Applications

N-1,3-benzodioxol-5-yl-N’-[1-(4-sec-butylphenyl)propyl]thiourea has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of N-1,3-benzodioxol-5-yl-N’-[1-(4-sec-butylphenyl)propyl]thiourea involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This compound may also modulate biochemical pathways by affecting protein-protein interactions and cellular signaling.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-Benzodioxol-5-yl)-N’-(3-chlorophenyl)urea
  • N-(1,3-Benzodioxol-5-yl)-N’-(1-benzyl-4-piperidinyl)amine
  • N-(1,3-Benzodioxol-5-yl)-N’-(3-chlorophenyl)thiourea

Uniqueness

N-1,3-benzodioxol-5-yl-N’-[1-(4-sec-butylphenyl)propyl]thiourea is unique due to its specific structural features, such as the sec-butyl group and the thiourea moiety. These structural elements contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(1,3-Benzodioxol-5-yl)-3-{1-[4-(butan-2-yl)phenyl]propyl}thiourea
Reactant of Route 2
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1-(1,3-Benzodioxol-5-yl)-3-{1-[4-(butan-2-yl)phenyl]propyl}thiourea

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